molecular formula C19H22N2O4 B7648022 Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate

Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate

Cat. No. B7648022
M. Wt: 342.4 g/mol
InChI Key: JKEDZJAOYWEPNM-UHFFFAOYSA-N
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Description

Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate, also known as MFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MFP is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which is a promising target for cancer therapy.

Mechanism of Action

Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in various preclinical models of cancer. In addition, this compound has been shown to enhance the efficacy of other anticancer drugs when used in combination.

Advantages and Limitations for Lab Experiments

Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate has several advantages for lab experiments, including its small size, which allows it to penetrate cell membranes and reach its target inside the cell. It also has a high binding affinity for MDM2, which makes it a potent inhibitor of the MDM2-p53 interaction. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to evaluate the efficacy of this compound in combination with other anticancer drugs in clinical trials. Additionally, the potential of this compound for the treatment of other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of new MDM2 inhibitors with improved pharmacokinetic properties and selectivity for MDM2 over other proteins should be pursued.

Synthesis Methods

Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 3-(furan-3-carbonyl)piperidine, which is then reacted with 3-nitroaniline to form 3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]nitrobenzene. This intermediate is then reduced with palladium on carbon to form 3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]aniline. Finally, this compound is synthesized by reacting 3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]aniline with methyl 2-bromoacetate in the presence of a base.

Scientific Research Applications

Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate has been extensively studied for its potential applications in cancer therapy. MDM2 is a negative regulator of the tumor suppressor protein p53, and the interaction between MDM2 and p53 is a promising target for cancer therapy. This compound inhibits the interaction between MDM2 and p53, leading to the activation of p53 and subsequent cell cycle arrest and apoptosis in cancer cells. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

properties

IUPAC Name

methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-18(22)12-14-3-2-4-17(11-14)20-16-5-8-21(9-6-16)19(23)15-7-10-25-13-15/h2-4,7,10-11,13,16,20H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEDZJAOYWEPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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